(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-methoxy-4-phenethoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization to Form the Triazole Ring: The benzylidene intermediate undergoes cyclization with thiosemicarbazide under acidic or basic conditions to form the triazole ring.
Final Product Formation: The resulting triazole intermediate is then subjected to further reactions, such as oxidation or substitution, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding amine.
Substitution: The methoxy and phenethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the benzylidene moiety can produce the corresponding amine.
Scientific Research Applications
(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been investigated for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Biological Studies: Exploration of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use as a precursor for the synthesis of other biologically active compounds or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazole-3-thiol: A simpler analog without the methoxy and phenethoxy groups.
Benzylideneamino Derivatives: Compounds with similar benzylideneamino moieties but different substituents on the aromatic ring.
Methoxy and Phenethoxy Substituted Triazoles: Compounds with similar substituents but different core structures.
Uniqueness
(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(E)-[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-23-17-11-15(12-20-22-13-19-21-18(22)25)7-8-16(17)24-10-9-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,25)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNOXNENRWNEO-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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